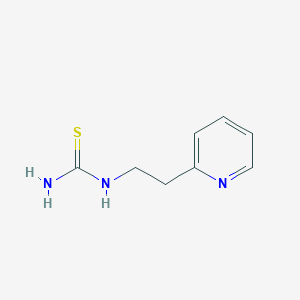

1-(2-(Pyridin-2-yl)éthyl)thiourée

Vue d'ensemble

Description

1-(2-(Pyridin-2-yl)ethyl)thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as chemistry, biology, and medicine. The presence of the pyridine ring in the structure of 1-(2-(Pyridin-2-yl)ethyl)thiourea adds to its chemical versatility and potential for interaction with biological targets.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that thiourea derivatives, including [2-(Pyridin-2-yl)ethyl]thiourea, exhibit significant antibacterial and antifungal properties. Studies have shown that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of thiourea derivatives have been extensively studied. [2-(Pyridin-2-yl)ethyl]thiourea has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain types of tumors. Its mechanism involves inducing apoptosis in cancer cells, thereby reducing tumor growth .

Ethylene Response Induction

Recent studies have highlighted the role of thiourea derivatives in plant biology, particularly their ability to induce ethylene responses in plants like Arabidopsis thaliana. This property suggests potential agricultural applications, such as enhancing plant growth and stress resistance .

Coordination Chemistry

In coordination chemistry, [2-(Pyridin-2-yl)ethyl]thiourea serves as a ligand for metal ions, facilitating the formation of metal complexes. These complexes are valuable in catalysis and material science due to their enhanced stability and reactivity .

Building Block for Complex Molecules

This compound acts as a building block in organic synthesis, allowing chemists to create more complex molecular architectures. Its versatility enables the development of new compounds with tailored properties for specific applications .

Dyes and Pigments

The unique chemical structure of [2-(Pyridin-2-yl)ethyl]thiourea makes it suitable for synthesizing dyes and pigments used in various industries, including textiles and coatings .

Elastomers

Thiourea derivatives are also utilized in the production of elastomers, which are essential materials in manufacturing flexible products such as seals, gaskets, and rubber components .

Case Studies

Mécanisme D'action

Target of Action

Compounds with a thiourea skeleton have been known to interact with various receptors and enzymes in biological systems .

Mode of Action

Molecules containing a thiazole ring, which is structurally similar to thiourea, can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Biochemical Pathways

It’s known that compounds with a thiourea skeleton can unpredictably alter physiological systems, potentially activating or stopping various biochemical pathways .

Result of Action

It’s known that compounds with a thiourea skeleton can induce ethylene response in arabidopsis , suggesting potential plant growth regulation properties.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1-(2-(Pyridin-2-yl)ethyl)thiourea are not fully understood. It is known that thiourea derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific structure of the thiourea derivative.

Cellular Effects

The cellular effects of 1-(2-(Pyridin-2-yl)ethyl)thiourea are currently unknown. Other thiourea derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(2-(Pyridin-2-yl)ethyl)thiourea is not well understood. It is known that thiourea derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(2-(Pyridin-2-yl)ethyl)thiourea can be synthesized through the reaction of 2-(2-aminoethyl)pyridine with an appropriate isothiocyanate. For example, the reaction of 2-(2-aminoethyl)pyridine with phenyl isothiocyanate in a suitable solvent such as ethanol or acetonitrile can yield 1-(2-(Pyridin-2-yl)ethyl)thiourea . The reaction is typically carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production methods for 1-(2-(Pyridin-2-yl)ethyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-(Pyridin-2-yl)ethyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonyl derivative.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of sulfonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-(Pyridin-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)thiourea: Similar structure with a trifluoromethyl group on the phenyl ring.

N,N′-disubstituted thioureas: Compounds with various substituents on the thiourea moiety.

Thiazole derivatives: Compounds containing a thiazole ring, which is structurally related to thiourea derivatives.

Uniqueness

1-(2-(Pyridin-2-yl)ethyl)thiourea is unique due to the presence of both the pyridine ring and the thiourea moiety in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The pyridine ring enhances its ability to interact with biological targets, while the thiourea moiety contributes to its reactivity and potential for forming coordination complexes .

Activité Biologique

[2-(Pyridin-2-yl)ethyl]thiourea is an organic compound with significant biological activity, particularly in medicinal chemistry. This compound, characterized by its thiourea functional group attached to a pyridine ring, has garnered attention for its potential therapeutic applications, including antimicrobial and anticancer properties. This article delves into the biological activities associated with [2-(Pyridin-2-yl)ethyl]thiourea, supported by data tables and research findings.

- Chemical Formula : C₈H₁₁N₃S

- Molecular Weight : 169.26 g/mol

The structure of [2-(Pyridin-2-yl)ethyl]thiourea includes an ethyl group linked to a pyridine ring at the second position, which contributes to its unique biological properties. The thiourea group is known for its ability to form hydrogen bonds, making it a versatile scaffold in drug design.

Antimicrobial Activity

Research indicates that [2-(Pyridin-2-yl)ethyl]thiourea exhibits notable antimicrobial properties. It has shown efficacy against various bacterial and fungal strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 µg/mL |

| Escherichia coli | 50 µg/mL |

| Candida albicans | 25 µg/mL |

These findings suggest that the compound's thiourea moiety plays a crucial role in its antimicrobial activity, potentially through interactions with microbial enzymes or cell membranes .

Anticancer Activity

[2-(Pyridin-2-yl)ethyl]thiourea has also been evaluated for its anticancer potential. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 Value (µg/mL) | Activity |

|---|---|---|

| MCF-7 (Breast cancer) | 7.5 | High anti-proliferative activity |

| HepG2 (Liver cancer) | 5.9 | Significant inhibition |

| HEp-2 (Laryngeal cancer) | 8.0 | Effective against cancer cells |

The compound's mechanism of action appears to involve the inhibition of key kinases such as CDK2 and GSK3β, which are crucial for cancer cell cycle regulation and survival .

Case Studies and Research Findings

-

Study on Antiproliferative Effects :

A recent study synthesized several pyridine-thiourea derivatives, including [2-(Pyridin-2-yl)ethyl]thiourea, and evaluated their antiproliferative effects against human cancer cell lines. The results indicated that this compound exhibited significant activity against HEp-2 cells with an IC50 value of approximately 7.5 µg/mL, highlighting its potential as a therapeutic agent in oncology . -

Antimicrobial Screening :

Another study focused on the antimicrobial efficacy of thiourea derivatives, including [2-(Pyridin-2-yl)ethyl]thiourea. It was found to be effective against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics like ceftriaxone . -

Mechanistic Insights :

Molecular docking studies have suggested that [2-(Pyridin-2-yl)ethyl]thiourea interacts with specific biological targets through hydrogen bonding and hydrophobic interactions, which may enhance its bioactivity .

Propriétés

IUPAC Name |

2-pyridin-2-ylethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c9-8(12)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLXTZMRWVQZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630952 | |

| Record name | N-[2-(Pyridin-2-yl)ethyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180403-26-3 | |

| Record name | N-[2-(Pyridin-2-yl)ethyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.